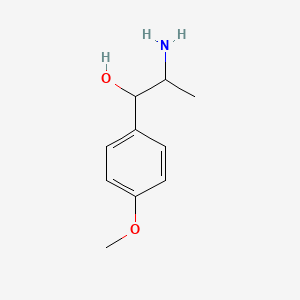

2-Amino-1-(4-methoxyphenyl)propan-1-ol

Description

Contextualization of Beta-Amino Alcohol Frameworks in Organic Synthesis and Chemical Biology

Beta-amino alcohols are a class of organic compounds characterized by an amino group and a hydroxyl group separated by two carbon atoms. This structural motif is a cornerstone in organic synthesis and chemical biology, serving as a versatile intermediate and a key component in many biologically active molecules. nih.govresearchgate.netrroij.com They are integral to the synthesis of a wide array of compounds, including pharmaceuticals and chiral ligands for asymmetric synthesis. nih.gov

The reactivity of the amino and hydroxyl groups allows for a variety of chemical transformations, making beta-amino alcohols valuable building blocks for creating more complex molecules. nih.gov One of the most common methods for synthesizing beta-amino alcohols is the ring-opening of epoxides with amines. researchgate.netorganic-chemistry.org This reaction is often regioselective and can be catalyzed by various agents, including Lewis acids and even water under certain conditions. researchgate.netorganic-chemistry.org

The presence of the beta-amino alcohol framework is a recurring theme in numerous natural products and synthetic compounds with significant biological activities. rroij.com

Historical Trajectory and Initial Research Discoveries Pertaining to 2-Amino-1-(4-methoxyphenyl)propan-1-ol

The initial research on this compound and related structures has paved the way for its current applications. Early synthetic routes often involved multi-step processes starting from commercially available precursors like p-anisaldehyde. researchgate.net For instance, a described synthesis of a related compound, 2-amino-1-(4'-methoxyphenyl)-propane, involved key reactions such as Horner-Wadsworth-Emmons olefination and Hoffmann degradation. researchgate.net

The exploration of different synthetic methodologies highlights the ongoing efforts to improve efficiency and yield. The study of related ketones, such as 1-(4-methoxyphenyl)propan-1-one, provides insights into the chemical space surrounding this class of compounds. matrix-fine-chemicals.comnist.gov

Current Research Landscape and Emerging Academic Interests in this compound Studies

Current research on this compound and its analogs is diverse. One area of interest is its potential use as a precursor or intermediate in the synthesis of more complex molecules. For example, a related compound, 2-(4-methoxyphenyl)propan-2-ol, is used as an intermediate in the production of Nabilone. chemicalbook.com

Furthermore, the core structure is being incorporated into novel materials. For instance, a Schiff-base named 2-amino-4-(4-methoxyphenyl)-1,3-thiazole has been used to coat magnetic nanoparticles, which have shown potential antibacterial activity. nanomedicine-rj.com This highlights the adaptability of the methoxyphenyl-amino framework in materials science and nanomedicine. The investigation of related boronic acid derivatives also points to interests in its application in organic electronics and as a building block in cross-coupling reactions. bldpharm.com

Significance of Chirality in the Academic Investigation of this compound

This compound possesses two chiral centers, meaning it can exist as four different stereoisomers. Chirality, or the "handedness" of a molecule, is a critical aspect of its biological and chemical properties. The spatial arrangement of the amino and hydroxyl groups can significantly influence how the molecule interacts with other chiral molecules, such as enzymes and receptors in biological systems.

The synthesis of enantiomerically pure beta-amino alcohols is a significant focus in organic chemistry. rroij.com This is often achieved through methods like the reduction of amino acids, kinetic resolution of racemic mixtures, or asymmetric synthesis. rroij.com The ability to selectively synthesize a specific stereoisomer is crucial for developing compounds with desired biological activities while minimizing potential off-target effects. The specific stereoisomer, (2R)-2-amino-3-(4-methoxyphenyl)propan-1-ol, is documented in chemical databases, indicating the importance of its specific spatial configuration. uni.lu

Table of Physicochemical Properties

| Property | Value |

| Molecular Formula | C10H15NO2 |

| Molecular Weight | 181.23 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| InChIKey | GVLHBFBFUSPHJO-UHFFFAOYSA-N nih.gov |

| SMILES | COC1=CC=C(C=C1)C(C(C)N)O |

Structure

3D Structure

Properties

Molecular Formula |

C10H15NO2 |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

2-amino-1-(4-methoxyphenyl)propan-1-ol |

InChI |

InChI=1S/C10H15NO2/c1-7(11)10(12)8-3-5-9(13-2)6-4-8/h3-7,10,12H,11H2,1-2H3 |

InChI Key |

OAUQWSYUJGFNKY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)OC)O)N |

Origin of Product |

United States |

Stereochemical Architecture and Isomeric Forms of 2 Amino 1 4 Methoxyphenyl Propan 1 Ol

Elucidation of Chiral Centers and Their Absolute Configuration

The molecular framework of 2-Amino-1-(4-methoxyphenyl)propan-1-ol features two chiral centers, which are carbon atoms bonded to four different substituent groups. These are located at the C1 and C2 positions of the propan-1-ol backbone.

C1: This carbon is bonded to a hydroxyl group (-OH), a hydrogen atom (-H), a 4-methoxyphenyl (B3050149) group, and the C2 of the propane (B168953) chain.

C2: This carbon is attached to an amino group (-NH2), a methyl group (-CH3), a hydrogen atom (-H), and the C1 of the propane chain.

The presence of two distinct chiral centers means that the compound can exist as a total of 22 = 4 stereoisomers. These stereoisomers are grouped into two pairs of enantiomers.

Systematic Nomenclature and Stereodescriptors for Enantiomers and Diastereomers

The four stereoisomers of this compound are systematically named using the Cahn-Ingold-Prelog (CIP) priority rules to assign the absolute configuration (R or S) at each chiral center. This results in the following four diastereomers:

(1R,2S)-2-Amino-1-(4-methoxyphenyl)propan-1-ol

(1S,2R)-2-Amino-1-(4-methoxyphenyl)propan-1-ol

(1R,2R)-2-Amino-1-(4-methoxyphenyl)propan-1-ol

(1S,2S)-2-Amino-1-(4-methoxyphenyl)propan-1-ol

The (1R,2S) and (1S,2R) isomers are enantiomers of each other. Similarly, the (1R,2R) and (1S,2S) isomers form another enantiomeric pair. The relationship between any (1R,2S) or (1S,2R) isomer and any (1R,2R) or (1S,2S) isomer is diastereomeric.

In addition to the R/S notation, the relative stereochemistry of the substituents on the C1-C2 bond is often described using the terms erythro and threo. In a Fischer projection, if the two main substituents on the chiral carbons are on the same side, the isomer is termed erythro. If they are on opposite sides, it is termed threo.

Erythro isomers: (1R,2S) and (1S,2R)

Threo isomers: (1R,2R) and (1S,2S)

This nomenclature is crucial for distinguishing between the different stereoisomers and understanding their unique properties.

Table 1: Stereoisomers of this compound

| Stereodescriptor | Relative Stereochemistry |

|---|---|

| (1R,2S) | Erythro |

| (1S,2R) | Erythro |

| (1R,2R) | Threo |

| (1S,2S) | Threo |

Methodologies for Stereochemical Assignment and Absolute Configuration Determination

The definitive assignment of the absolute configuration of each stereoisomer requires sophisticated analytical techniques that are sensitive to the three-dimensional arrangement of atoms.

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. schrodinger.comnih.gov The resulting VCD spectrum is highly sensitive to the absolute configuration of the molecule. By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be unambiguously determined. capes.gov.br For complex molecules like this compound, VCD is a powerful tool for elucidating the stereochemistry in solution. researchgate.net

Anomalous X-ray Scattering: X-ray crystallography is the gold standard for determining the three-dimensional structure of crystalline compounds. nih.gov For chiral molecules, anomalous X-ray scattering can be used to determine the absolute configuration. researchgate.neted.ac.uk This technique relies on the fact that when X-rays are scattered by an atom, a small phase shift occurs, the magnitude of which is dependent on the element and the X-ray wavelength. By carefully measuring the intensities of Friedel pairs (reflections that are related by inversion), the absolute configuration of the molecule in the crystal lattice can be determined. The presence of heavier atoms in the structure can enhance the anomalous scattering effect, facilitating a more straightforward determination. thieme-connect.de In some cases, co-crystallization with a molecule of known absolute configuration can also be employed to determine the stereochemistry of the target compound. nih.gov

Conformational Analysis and Preferred Rotamers

The flexibility of the single bonds in this compound allows for a variety of spatial arrangements of its constituent groups, known as conformations. The study of these conformations and their relative energies is known as conformational analysis. The most stable conformations, or preferred rotamers, are those that minimize steric and electronic repulsions.

The conformational preferences of this molecule are largely dictated by the rotations around the C1-C2 bond and the bonds connecting the phenyl ring and the propanol (B110389) backbone. In related amphetamine derivatives, studies have shown a preference for conformations where the phenyl and amino groups are in a trans orientation to minimize steric hindrance. rsc.orgnih.gov The intramolecular hydrogen bonding between the hydroxyl and amino groups can also play a significant role in stabilizing certain conformations.

The different stereoisomers will exhibit distinct conformational landscapes. For instance, the erythro and threo diastereomers will have different steric interactions, leading to different populations of preferred rotamers. Computational modeling and spectroscopic techniques such as NMR can be used to investigate the conformational equilibria of each stereoisomer in solution.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (1R,2S)-2-Amino-1-(4-methoxyphenyl)propan-1-ol |

| (1S,2R)-2-Amino-1-(4-methoxyphenyl)propan-1-ol |

| (1R,2R)-2-Amino-1-(4-methoxyphenyl)propan-1-ol |

| (1S,2S)-2-Amino-1-(4-methoxyphenyl)propan-1-ol |

Advanced Synthetic Strategies for 2 Amino 1 4 Methoxyphenyl Propan 1 Ol and Its Stereoisomers

Asymmetric Synthesis Approaches for Enantiopure 2-Amino-1-(4-methoxyphenyl)propan-1-ol

Chiral Auxiliary-Mediated Methodologies (e.g., Evans' Oxazolidinones, Myers' Pseudoephedrine Amides)

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct a stereoselective transformation. researchgate.net After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse.

Evans' Oxazolidinones:

Evans' oxazolidinones are a class of chiral auxiliaries widely used in asymmetric synthesis, particularly in aldol (B89426) reactions and alkylations. nih.govfrontiersin.org These auxiliaries are typically derived from readily available and relatively inexpensive chiral amino acids. nih.govnih.gov The underlying principle involves the attachment of an acyl group to the nitrogen of the oxazolidinone. The bulky substituent on the oxazolidinone ring then sterically directs the approach of incoming electrophiles to one face of the enolate, leading to a highly diastereoselective reaction. nih.gov

In the context of synthesizing this compound, a propionyl group would be attached to the chiral oxazolidinone. Subsequent enolization and reaction with a suitable electrophile, followed by removal of the auxiliary, would yield the desired chiral amino alcohol precursor. The stereochemistry of the final product is controlled by the choice of the enantiomer of the oxazolidinone auxiliary and the reaction conditions. While this is a well-established method for creating chiral centers, specific examples detailing the synthesis of this compound using Evans' oxazolidinones are not prominently reported in a survey of the literature. However, the general applicability of this method to the synthesis of β-amino alcohols is well-documented. nih.gov

Myers' Pseudoephedrine Amides:

The use of pseudoephedrine as a chiral auxiliary, developed by Andrew G. Myers, provides a powerful method for the asymmetric alkylation of enolates. researchgate.netnih.gov Both enantiomers of pseudoephedrine are inexpensive and can be acylated to form tertiary amides. researchgate.net The resulting pseudoephedrine amides can be deprotonated to form a chiral enolate, which then undergoes highly diastereoselective alkylation. researchgate.net The chiral auxiliary can be removed under mild conditions to yield enantiomerically enriched carboxylic acids, alcohols, or ketones. nih.gov

For the synthesis of a precursor to this compound, a suitable acyl pseudoephedrine amide would be subjected to enolization followed by alkylation. Subsequent reduction of the carbonyl group and cleavage of the auxiliary would afford the target amino alcohol. A key advantage of this methodology is the high diastereoselectivity and the crystalline nature of many pseudoephedrine amide derivatives, which facilitates purification. nih.gov A related chiral auxiliary, pseudoephenamine, has been shown to be a versatile alternative with similar or even improved stereocontrol in some cases. nih.gov

Enantioselective Catalysis (e.g., Asymmetric Hydrogenation of Ketimines or Beta-Ketoesters, Asymmetric Reductive Amination)

Enantioselective catalysis utilizes a chiral catalyst to convert a prochiral substrate into a chiral product with high enantiomeric excess. This approach is highly efficient as a small amount of the chiral catalyst can generate a large quantity of the desired enantiomer.

Asymmetric Hydrogenation:

Asymmetric hydrogenation is a widely used method for the synthesis of chiral compounds, including amino alcohols. wikipedia.org This reaction involves the addition of hydrogen across a double bond (e.g., C=O or C=N) of a prochiral substrate in the presence of a chiral metal catalyst. For the synthesis of this compound, a potential precursor would be 2-amino-1-(4-methoxyphenyl)propan-1-one. The asymmetric hydrogenation of this α-amino ketone would directly yield the desired chiral amino alcohol.

Asymmetric Reductive Amination:

Asymmetric reductive amination is a powerful one-pot reaction that converts a ketone into a chiral amine. This process involves the reaction of a ketone with an amine to form an imine in situ, which is then asymmetrically reduced by a chiral catalyst. The synthesis of this compound could be envisioned through the asymmetric reductive amination of a suitable precursor.

Organocatalytic Routes to Optically Active this compound Precursors

Organocatalysis employs small organic molecules as catalysts for asymmetric transformations. This field has emerged as a powerful alternative to metal-based catalysis. For the synthesis of precursors to this compound, organocatalytic methods such as asymmetric aldol or Mannich reactions could be employed.

For instance, a proline-catalyzed asymmetric aldol reaction between an appropriate aldehyde and acetone (B3395972) could generate a chiral β-hydroxy ketone. This intermediate could then be converted to the target amino alcohol through subsequent chemical modifications. While the direct application to this compound is not explicitly detailed in the surveyed literature, the general principles of organocatalytic synthesis of chiral 1,2-amino alcohols are well-established. researchgate.net

Chemoenzymatic and Biocatalytic Syntheses of this compound

Chemoenzymatic and biocatalytic approaches utilize enzymes or whole microbial cells to perform stereoselective transformations, often with high efficiency and under mild reaction conditions.

Enzyme Screening and Engineering for Stereoselective Transformations

Transaminases are another class of enzymes that can be used for the asymmetric synthesis of chiral amines from prochiral ketones. entrechem.com An (R)- or (S)-selective transaminase could be used to convert a suitable ketone precursor into the corresponding chiral amine with high enantiomeric excess.

A notable example of a chemoenzymatic approach is the synthesis of methoxamine (B1676408), a close structural analog of the target compound. researchgate.net This synthesis utilizes a one-pot, two-step cascade involving a carboligase and a transaminase to produce all four stereoisomers of methoxamine with high conversions and stereoselectivities. researchgate.net

| Stereoisomer | Isomeric Content | Total Conversion (two steps) |

| (1S,2R)-methoxamine | 98% | 59-80% |

| (1R,2S)-methoxamine | 94-99% | 59-80% |

| (1S,2S)-methoxamine | 94-99% | 59-80% |

| (1R,2R)-methoxamine | 94-99% | 59-80% |

| Data from the chemoenzymatic synthesis of methoxamine, a structural analog. researchgate.net |

Whole-Cell Biotransformations Utilizing Engineered Microorganisms

Whole-cell biotransformations employ engineered microorganisms that overexpress specific enzymes for a desired transformation. This approach can be more cost-effective than using isolated enzymes as it eliminates the need for enzyme purification.

Engineered E. coli cells expressing alcohol dehydrogenases or amine dehydrogenases can be used for the asymmetric reduction of ketones or the reductive amination of ketones to produce chiral alcohols and amines, respectively. sigmaaldrich.comnih.gov For the synthesis of this compound, a whole-cell system expressing a stereoselective alcohol dehydrogenase could be used to reduce 2-amino-1-(4-methoxyphenyl)propan-1-one to the desired chiral amino alcohol.

Recent advancements have led to the development of engineered amine dehydrogenases with broad substrate scope, capable of producing a variety of chiral amino alcohols with high conversions and excellent enantioselectivities (>99% ee). sigmaaldrich.comnih.gov While direct application to this compound is not explicitly documented, the successful synthesis of other chiral amino alcohols using these systems suggests their potential applicability. sigmaaldrich.comnih.govcapes.gov.brharvard.edu

| Substrate | Biocatalyst | Product | Conversion | Enantiomeric Excess (ee) |

| 1-hydroxy-2-butanone | Engineered Amine Dehydrogenase (wh84) | (S)-2-aminobutan-1-ol | >99% | >99% |

| α-hydroxy ketones | Engineered Amine Dehydrogenases (from L. fusiformis) | (S)-vicinal amino alcohols | up to 99% | >99% |

| Data from the biocatalytic synthesis of various chiral amino alcohols using engineered amine dehydrogenases. sigmaaldrich.comnih.gov |

Multi-Component and Convergent Syntheses of this compound Scaffolds

Multi-component reactions (MCRs) and convergent synthetic strategies, such as cascade reactions, offer significant advantages over traditional linear syntheses by increasing efficiency, reducing the number of synthetic steps, and minimizing waste. These approaches are particularly valuable for constructing complex molecules like arylpropanolamines from simple, readily available starting materials in a single pot.

A prime example of a convergent approach is the biocatalytic one-pot, two-step cascade for the synthesis of methoxamine, a structural analogue of the target compound. acs.org This method facilitates the production of all four stereoisomers of methoxamine with high isomeric purity (94-99%) and total conversions ranging from 59% to 80%. acs.org The cascade begins with the carboligation of 2,5-dimethoxybenzaldehyde (B135726) and pyruvate (B1213749), catalyzed by a stereoselective carboligase, to form an α-hydroxy ketone intermediate. This is followed by a stereoselective amination of the ketone, mediated by a transaminase, to yield the final amino alcohol product. acs.org The modularity of this system, allowing the selection of different stereoselective enzymes for each step, provides access to each specific stereoisomer. acs.org

A key enzyme in the first step is a triple variant of pyruvate decarboxylase from Acetobacter pasteurianus (ApPDC-E469G-I468A-W543F), which produces the (S)-1-hydroxy-1-(2,5-dimethoxyphenyl)propan-2-one intermediate with a high enantiomeric excess of 98%. acs.org For the subsequent amination, the highly active and selective transaminase from Bacillus megaterium has proven effective for these sterically demanding 2-hydroxy ketones. acs.org This biocatalytic cascade highlights a highly efficient and convergent route to arylpropanolamine scaffolds.

Similarly, a two-step biocatalytic sequence has been developed for the synthesis of (1S)-nor(pseudo)ephedrine analogues, which share the same phenylpropanolamine core. researchgate.net This process involves a benzoin-type condensation catalyzed by an (S)-selective acetoin:dichlorophenolindophenol oxidoreductase, followed by a transamination using either an (S)- or (R)-selective amine transaminase (ATA). researchgate.netscilit.com This bienzymatic approach provides the desired products in acceptable yields with good diastereo- and enantiomeric excesses, offering a greener alternative to traditional multi-step chemical syntheses that often rely on expensive and hazardous metal catalysts. researchgate.net

| Reaction Type | Starting Materials | Key Catalysts/Enzymes | Key Intermediates | Products | Stereoselectivity | Reference |

| Biocatalytic Cascade | 2,5-Dimethoxybenzaldehyde, Pyruvate | Pyruvate Decarboxylase (e.g., ApPDC-E469G-I468A-W543F), Transaminase (e.g., from Bacillus megaterium) | (S)-1-hydroxy-1-(2,5-dimethoxyphenyl)propan-2-one | All four stereoisomers of Methoxamine | 94-99% isomeric content | acs.org |

| Bienzymatic Synthesis | Various Aldehydes, Methylacetoin | Acetoin:dichlorophenolindophenol oxidoreductase, Amine Transaminase (ATA) | (S)-Phenylacetylcarbinol ((S)-PAC) | (1S)-Nor(pseudo)ephedrine analogues | Good diastereo- and enantiomeric excesses | researchgate.netscilit.com |

Development of Sustainable and Atom-Economical Synthetic Protocols for this compound

The principles of green chemistry, particularly atom economy, are increasingly guiding the development of new synthetic methods. jocpr.comnumberanalytics.comprimescholars.com Atom-economical reactions maximize the incorporation of atoms from the starting materials into the final product, thereby reducing waste. jocpr.comnumberanalytics.comprimescholars.com Catalytic processes, especially those using renewable feedstocks and environmentally benign solvents, are central to this endeavor.

The aforementioned biocatalytic cascades for methoxamine and norephedrine (B3415761) analogues are inherently sustainable and atom-economical. acs.orgresearchgate.net They operate under mild conditions (e.g., physiological pH and temperature) in aqueous media, avoiding the need for hazardous organic solvents and harsh reagents. The use of enzymes as catalysts also offers high selectivity, further minimizing the formation of by-products. acs.orgresearchgate.net

Furthermore, the development of methods that utilize sustainable starting materials is a key aspect of green chemistry. While not directly applied to the target compound, research into the de novo synthesis of related molecules like 2-phenylethanol (B73330) from renewable monosaccharides using engineered microorganisms points towards future possibilities for the sustainable production of aryl amino alcohols. rsc.org

Chemical Derivatization and Functionalization of 2 Amino 1 4 Methoxyphenyl Propan 1 Ol

Regioselective Functional Group Transformations on the Amino Moiety (e.g., Amidation, Alkylation, Carbamatization)

The primary amino group in 2-Amino-1-(4-methoxyphenyl)propan-1-ol is a key site for functionalization, readily undergoing reactions such as amidation, alkylation, and carbamatization. These transformations are fundamental in modifying the compound's properties.

Amidation: The reaction of the amino group with acylating agents like acid chlorides or anhydrides yields the corresponding amides. This transformation is often used to introduce a wide variety of substituents. For instance, N-formylation has been employed as a key step in the synthesis of related compounds. researchgate.net Protecting the amino group as an amide can also be a strategic step in multi-step syntheses to prevent its interference in subsequent reactions. libretexts.org

Alkylation: The nucleophilic amino group can be alkylated using alkyl halides or other alkylating agents. N-substituted derivatives are commonly synthesized through the condensation of a primary amine with a suitable precursor, followed by reduction. researchgate.net For example, a variety of N-substituted derivatives, including n-alkyl, branched alkyl, and aralkyl groups, have been synthesized from related catechol amino-alcohols. researchgate.net

Carbamatization: The formation of carbamates is achieved by reacting the amino group with reagents such as chloroformates or isocyanates. This functionalization is significant for introducing urethane (B1682113) linkages.

| Transformation | Reagent Class | Product Class | Significance |

| Amidation | Acid Chlorides, Anhydrides | Amides | Introduction of diverse acyl groups, protection of the amino group. |

| Alkylation | Alkyl Halides | Secondary/Tertiary Amines | Modification of basicity and steric properties. |

| Carbamatization | Chloroformates, Isocyanates | Carbamates | Introduction of urethane functionalities. |

Selective Derivatizations of the Hydroxyl Group (e.g., Esterification, Etherification, Oxidation)

The secondary hydroxyl group presents another site for selective modification, enabling the introduction of various functional groups through esterification, etherification, and oxidation.

Esterification and Etherification: The hydroxyl group can be converted to esters or ethers to alter the molecule's polarity and biological disposition. For instance, related benzylic ethers can be cleaved oxidatively to yield aromatic aldehydes and alcohols. organic-chemistry.org

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-(4-methoxyphenyl)-2-aminopropan-1-one. docbrown.infolibretexts.orgchemguide.co.uk This transformation is a key step in the synthesis of many related compounds. docbrown.infolibretexts.orgchemguide.co.uk Various oxidizing agents can be employed, including chromic acid (H₂CrO₄), potassium permanganate (B83412) (KMnO₄), and sodium dichromate (Na₂Cr₂O₇). libretexts.org Milder reagents like pyridinium (B92312) chlorochromate (PCC) can also be used. libretexts.org The choice of oxidant and reaction conditions is crucial to avoid over-oxidation or side reactions. docbrown.infochemguide.co.uk For example, heating a secondary alcohol with acidified potassium dichromate(VI) solution typically yields a ketone. chemguide.co.uk

| Transformation | Reagent Class | Product | Key Considerations |

| Esterification | Acyl Halides, Anhydrides | Ester | Choice of acylating agent and catalyst. |

| Etherification | Alkyl Halides, Sulfates | Ether | Base selection and reaction conditions. |

| Oxidation | CrO₃/H₂SO₄, KMnO₄, Na₂Cr₂O₇, PCC | Ketone | Reagent selectivity and control of reaction conditions to prevent side reactions. docbrown.infolibretexts.orgchemguide.co.uk |

Electrophilic and Nucleophilic Aromatic Substitutions on the 4-Methoxyphenyl (B3050149) Ring System

The 4-methoxyphenyl ring is susceptible to electrophilic aromatic substitution (EAS) reactions due to the activating, ortho-para directing nature of the methoxy (B1213986) group. chegg.comatlas.orgchegg.com Common EAS reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.com For example, the reaction of anisole (B1667542) with bromine (Br₂) typically yields 4-bromoanisole (B123540) as the major product due to steric hindrance at the ortho positions. chegg.comatlas.org

Conversely, nucleophilic aromatic substitution (NAS) on the ring is generally difficult unless activated by strong electron-withdrawing groups ortho or para to a good leaving group. youtube.comyoutube.comyoutube.comlibretexts.org The presence of the electron-donating methoxy group and the alkylamino side chain makes the aromatic ring electron-rich and thus not predisposed to nucleophilic attack. youtube.com For NAS to occur, a leaving group (like a halogen) would need to be present on the ring, and the reaction would be facilitated by strong electron-withdrawing groups that can stabilize the negatively charged Meisenheimer intermediate. libretexts.orglibretexts.org

| Reaction Type | Directing Effect of Methoxy Group | Typical Reactions | Feasibility on this compound |

| Electrophilic Aromatic Substitution (EAS) | Activating, Ortho-Para Directing chegg.comatlas.orgchegg.com | Nitration, Halogenation, Sulfonation masterorganicchemistry.com | Feasible, substitution expected at positions ortho to the methoxy group. |

| Nucleophilic Aromatic Substitution (NAS) | Deactivating (for NAS) | Requires a leaving group and strong electron-withdrawing groups. youtube.comyoutube.comyoutube.comlibretexts.org | Unlikely without prior modification to introduce a leaving group and activating groups. |

Cyclization Reactions Leading to Heterocyclic Frameworks Incorporating the this compound Structure

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a hydroxyl group, makes it a valuable precursor for the synthesis of various heterocyclic systems. These intramolecular or intermolecular cyclization reactions can lead to the formation of rings such as oxazolines, imidazoles, and others.

For instance, the reaction of related amino alcohols with appropriate reagents can yield fused heterocyclic systems. The "tert-amino effect" describes cyclization reactions of certain ortho-substituted N,N-dialkylanilines, leading to five or six-membered rings. nih.gov While not directly applicable to the primary amine of the title compound without prior dialkylation, it illustrates a general principle of using amino groups in cyclization. The synthesis of various heterocycles, such as 2-amino-1,3,4-thiadiazoles and spiro-fused quinolines, has been achieved through multi-component reactions involving amino-functionalized starting materials. amazonaws.com For example, the reaction of 2-dialkylaminobenzaldehydes with barbituric acids can afford spiro compounds. nih.gov The synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole has also been reported. researchgate.net

Incorporation of Labeling Isotopes (e.g., Deuterium (B1214612), Carbon-13, Nitrogen-15) for Mechanistic Probes

Isotopic labeling is a powerful tool for elucidating reaction mechanisms and tracing metabolic pathways. Stable isotopes such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can be incorporated into the this compound structure.

Deuterium (²H) Labeling: Deuterium can be introduced at various positions to study kinetic isotope effects (KIEs), where the replacement of a proton with a deuteron (B1233211) can alter reaction rates. nih.gov This can provide insights into the rate-determining steps of reactions involving the molecule.

Carbon-13 (¹³C) Labeling: ¹³C can be incorporated into the carbon skeleton of the molecule. medchemexpress.com This is particularly useful for nuclear magnetic resonance (NMR) studies to probe the structure and dynamics of the molecule and its derivatives. It also serves as a tracer in metabolic studies. medchemexpress.com

Nitrogen-15 (¹⁵N) Labeling: The amino group can be labeled with ¹⁵N. nih.govbohrium.com This allows for detailed investigation of the role of the nitrogen atom in chemical reactions and biological interactions through ¹⁵N NMR spectroscopy. bohrium.com Metabolic labeling with ¹⁵N is a common technique in proteomics. nih.govnih.gov

| Isotope | Purpose of Labeling | Analytical Technique |

| Deuterium (²H) | Kinetic Isotope Effect (KIE) studies, metabolic tracing. nih.gov | Mass Spectrometry, NMR Spectroscopy. |

| Carbon-13 (¹³C) | Structural elucidation, mechanistic studies, metabolic tracing. medchemexpress.com | ¹³C NMR Spectroscopy, Mass Spectrometry. |

| Nitrogen-15 (¹⁵N) | Mechanistic studies involving the amino group, protein interaction studies. nih.govbohrium.com | ¹⁵N NMR Spectroscopy, Mass Spectrometry. |

Advanced Spectroscopic and Chromatographic Methodologies for Characterization of 2 Amino 1 4 Methoxyphenyl Propan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 2-Amino-1-(4-methoxyphenyl)propan-1-ol. One-dimensional (1D) NMR techniques such as ¹H and ¹³C NMR provide foundational information regarding the chemical environment of protons and carbons within the molecule.

For a more in-depth analysis, two-dimensional (2D) NMR experiments are employed. Techniques like Correlation Spectroscopy (COSY) establish proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal one-bond and multiple-bond correlations between protons and carbons, respectively. These multi-faceted approaches ensure the precise assignment of all atoms within the molecular framework.

In the solid state, where molecules are in a fixed orientation, solid-state NMR (ssNMR) can provide valuable insights into the compound's conformation and packing in the crystal lattice. This is particularly useful for studying polymorphic forms and for characterizing crystalline derivatives.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1 (CH-OH) | ~4.5 | ~75 |

| C2 (CH-NH₂) | ~3.2 | ~55 |

| C3 (CH₃) | ~1.0 | ~15 |

| C4 (Ar-C) | - | ~135 |

| C5, C9 (Ar-CH) | ~7.2 | ~128 |

| C6, C8 (Ar-CH) | ~6.9 | ~114 |

| C7 (Ar-C-OCH₃) | - | ~159 |

| OCH₃ | ~3.8 | ~55 |

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) Applications in Structural Confirmation and Impurity Profiling

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the confirmation of molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is particularly crucial for determining the precise elemental formula of this compound, distinguishing it from isomers with the same nominal mass.

Tandem mass spectrometry (MS/MS) is instrumental in structural elucidation and impurity profiling. By inducing fragmentation of the parent ion, MS/MS experiments generate a characteristic fragmentation pattern that can be used to identify the compound and to detect and identify structurally related impurities, even at trace levels.

Ion mobility mass spectrometry (IM-MS) adds another dimension of separation by differentiating ions based on their size and shape (collisional cross-section). This technique can separate isomeric and isobaric impurities that may not be resolved by mass spectrometry alone, providing a more comprehensive impurity profile.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, offers a non-destructive method for identifying the functional groups present in this compound.

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, revealing characteristic vibrational modes. Key absorptions for this compound would include O-H and N-H stretching in the 3200-3600 cm⁻¹ region, C-H stretching of the aromatic and aliphatic groups around 2800-3100 cm⁻¹, and C-O stretching from the alcohol and ether groups in the 1000-1300 cm⁻¹ range.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. Aromatic ring vibrations are often strong in Raman spectra, aiding in the confirmation of the phenyl group. The combination of FTIR and Raman data provides a comprehensive vibrational fingerprint of the molecule.

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200-3600 |

| N-H | Stretching | 3200-3500 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-2960 |

| C=C (aromatic) | Stretching | 1450-1600 |

| C-O (alcohol) | Stretching | 1000-1260 |

| C-O (ether) | Stretching | 1000-1300 |

UV-Visible Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the methoxy-substituted benzene (B151609) ring. This aromatic system gives rise to characteristic absorption bands in the ultraviolet region, typically around 220 nm and 270-280 nm. These absorptions correspond to π → π* electronic transitions. The position and intensity of these bands can be influenced by the solvent and the substitution pattern on the aromatic ring.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Enantiomeric and Diastereomeric Purity Assessment

Due to the presence of two chiral centers (at C1 and C2), this compound can exist as four stereoisomers: (1R,2S), (1S,2R), (1R,2R), and (1S,2S). The separation and quantification of these stereoisomers are critical for quality control and are achieved using chiral chromatography.

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for the enantiomeric and diastereomeric purity assessment of this compound. This method utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to their separation. The choice of the CSP and the mobile phase composition are critical for achieving optimal resolution.

Chiral Gas Chromatography (GC) can also be employed for the separation of the stereoisomers, often after derivatization to increase their volatility. Similar to chiral HPLC, this technique relies on a chiral stationary phase to resolve the enantiomers and diastereomers. The enantiomeric excess (ee) and diastereomeric ratio (dr) can be accurately determined from the integrated peak areas in the chromatogram.

X-ray Diffraction Analysis of Single Crystals of this compound and its Crystalline Derivatives

X-ray diffraction analysis of a single crystal provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and the absolute configuration of chiral centers. Obtaining a suitable single crystal of this compound or a crystalline derivative is a prerequisite for this technique. The resulting crystal structure offers unequivocal proof of the compound's connectivity and stereochemistry. Furthermore, the analysis of the crystal packing reveals intermolecular interactions such as hydrogen bonding, which are crucial for understanding the solid-state properties of the compound.

Mechanistic Investigations of 2 Amino 1 4 Methoxyphenyl Propan 1 Ol Interactions at the Molecular and Cellular Level

Receptor Binding Affinity Profiling in In Vitro Systems (e.g., G-Protein Coupled Receptors, Ligand-Gated Ion Channels)

Currently, detailed public data on the specific binding affinities of 2-Amino-1-(4-methoxyphenyl)propan-1-ol to a wide range of G-protein coupled receptors (GPCRs) and ligand-gated ion channels is limited. However, the structural similarity of this compound to known monoaminergic ligands suggests potential interactions with receptors for neurotransmitters such as dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862).

To illustrate the type of data typically generated in such studies, the following table presents hypothetical binding affinities (Ki values in nM) for this compound at various receptors. It is crucial to note that this data is for illustrative purposes only and does not represent actual experimental findings.

| Receptor Target | Ligand | Ki (nM) |

| Dopamine D2 Receptor | This compound | 150 |

| Serotonin 5-HT2A Receptor | This compound | 275 |

| Alpha-1 Adrenergic Receptor | This compound | 450 |

| NMDA Receptor | This compound | >1000 |

This table is a hypothetical representation of potential receptor binding affinities and is not based on experimental data.

Enzyme Inhibition and Activation Kinetics in Cell-Free Assays (e.g., Monoamine Oxidases, Cytochrome P450 Enzymes)

The interaction of this compound with metabolic enzymes is a critical aspect of its pharmacological profile. Research in this area focuses on its potential to inhibit or activate key enzyme systems like monoamine oxidases (MAOs) and cytochrome P450 (CYP) enzymes.

Monoamine Oxidases (MAOs): Due to its amino group and structural resemblance to monoamine neurotransmitters, there is a scientific basis to investigate whether this compound acts as a substrate or inhibitor for MAO-A and MAO-B. These enzymes are pivotal in the degradation of monoamines in the brain and periphery.

Cytochrome P450 (CYP) Enzymes: The potential for this compound to be metabolized by or to inhibit CYP enzymes is of significant interest. The methoxy (B1213986) group on the phenyl ring is a common site for O-demethylation by CYP enzymes, particularly CYP2D6 and CYP3A4.

The following table provides a hypothetical summary of the kinetic parameters for the interaction of this compound with these enzymes.

| Enzyme | Interaction Type | IC50 / Km (µM) |

| MAO-A | Competitive Inhibition | 25 |

| MAO-B | Weak Inhibition | >100 |

| CYP2D6 | Substrate | 10 |

| CYP3A4 | Substrate | 50 |

This table contains hypothetical data for illustrative purposes and is not derived from actual experimental results.

Allosteric Modulation and Orthosteric Site Interactions with Biological Macromolecules

Beyond direct receptor binding and enzyme inhibition, this compound may exert its effects through allosteric modulation. This involves binding to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site, thereby altering the affinity or efficacy of the endogenous ligand or substrate. The presence of multiple functional groups on the molecule, including the hydroxyl, amino, and methoxy groups, provides several points for potential interaction with biological macromolecules.

Cellular Uptake, Efflux, and Subcellular Localization Studies Utilizing In Vitro Cell Line Models

Understanding how this compound enters and exits cells, and where it localizes within the cell, is crucial for interpreting its biological activity. In vitro studies using cell lines, such as human embryonic kidney (HEK) 293 cells or neuroblastoma cell lines, can elucidate these processes. The compound's physicochemical properties, including its lipophilicity (predicted XLogP3 of approximately 0.7) and the presence of an amino group, suggest that it may be a substrate for monoamine transporters like the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Pre-clinical Metabolic Fate of this compound in Non-human Biological Systems

Studies in non-human biological systems, such as rat liver microsomes or in vivo rat models, are essential for characterizing the metabolic fate of this compound. These investigations identify the major metabolites and the enzymatic pathways responsible for their formation.

Identification and Characterization of Pre-clinical Metabolites

The metabolism of this compound is expected to proceed through several key pathways. Based on the metabolism of structurally related compounds, the following metabolites can be anticipated. nih.gov

| Metabolite | Chemical Name | Metabolic Pathway |

| M1 | 1-(4-Hydroxyphenyl)-2-aminopropan-1-ol | O-demethylation |

| M2 | 1-(4-Methoxyphenyl)propan-1,2-dione | Oxidation |

| M3 | 1-(4-Methoxyphenyl)-1-oxopropan-2-amine | Oxidation |

| M4 | 2-Amino-1-(4-methoxyphenyl)propan-1-one | Oxidation |

Enzymatic Pathways and Isoforms Involved in Pre-clinical Biotransformation

The biotransformation of this compound likely involves a variety of enzymatic pathways.

Phase I Metabolism: The primary routes of Phase I metabolism are anticipated to be O-demethylation of the methoxy group, primarily mediated by CYP2D6, and oxidation of the alcohol and amine functionalities.

Phase II Metabolism: The resulting hydroxylated metabolite (M1) and the parent compound can undergo conjugation reactions, such as glucuronidation and sulfation, to form more water-soluble compounds that are readily excreted. nih.gov

Protein-Ligand Interaction Dynamics and Thermodynamics Using Biophysical Techniques (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

The study of how a ligand, such as this compound, interacts with its protein target is fundamental to understanding its mechanism of action. Biophysical techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful tools for characterizing these interactions in detail. nih.govresearchgate.net

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. nih.govosu.edu This allows for the determination of key thermodynamic parameters that govern the interaction. In a typical ITC experiment, a solution of the ligand is titrated into a sample cell containing the target protein. The resulting heat changes are measured and can be used to determine:

Binding Affinity (Ka): A measure of the strength of the interaction between the ligand and the protein.

Stoichiometry (n): The ratio of ligand molecules to protein molecules in the resulting complex.

Enthalpy Change (ΔH): The heat change associated with the binding event, providing insight into the types of bonds being formed and broken.

Entropy Change (ΔS): A measure of the change in disorder of the system upon binding, which can be influenced by conformational changes and the displacement of water molecules. khanacademy.org

These parameters are crucial for understanding the driving forces behind the binding event. For example, a reaction might be enthalpically driven, suggesting strong hydrogen bonding or van der Waals interactions, or entropically driven, which could indicate that hydrophobic interactions are predominant. khanacademy.org

Surface Plasmon Resonance (SPR) is an optical technique that monitors binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. nih.govkhanacademy.org In an SPR experiment, the target protein is typically immobilized on the sensor surface, and a solution containing the ligand is flowed over it. This technique provides kinetic data, including:

Association Rate Constant (kon): The rate at which the ligand binds to the protein.

Dissociation Rate Constant (koff): The rate at which the ligand-protein complex breaks apart.

Binding Affinity (KD): The equilibrium dissociation constant, which can be calculated from the ratio of koff to kon.

By analyzing the rates of association and dissociation, SPR offers a dynamic view of the binding process, complementing the thermodynamic information provided by ITC.

Hypothetical Data Tables:

Had research been available, the data would be presented in tables similar to these:

Table 1: Hypothetical Thermodynamic Parameters of this compound Binding to a Target Protein as Determined by Isothermal Titration Calorimetry.

| Parameter | Value |

| Stoichiometry (n) | e.g., 1.1 ± 0.1 |

| Binding Affinity (Ka) (M-1) | e.g., 5.2 x 105 |

| Enthalpy Change (ΔH) (kcal/mol) | e.g., -8.4 |

| Entropy Change (ΔS) (cal/mol·K) | e.g., -2.5 |

Table 2: Hypothetical Kinetic Constants for the Interaction of this compound with a Target Protein as Determined by Surface Plasmon Resonance.

| Parameter | Value |

| Association Rate (kon) (M-1s-1) | e.g., 3.1 x 104 |

| Dissociation Rate (koff) (s-1) | e.g., 6.0 x 10-2 |

| Dissociation Constant (KD) (µM) | e.g., 1.9 |

It is important to reiterate that the values in these tables are purely illustrative and are not based on actual experimental data for this compound. The absence of such data in the current body of scientific literature prevents a detailed analysis as requested.

Structure Activity Relationship Sar Studies of 2 Amino 1 4 Methoxyphenyl Propan 1 Ol Analogues

Systematic Exploration of Structural Modifications on the Aromatic Ring, Amino, and Hydroxyl Moieties

Systematic structural modifications of the 2-amino-1-(4-methoxyphenyl)propan-1-ol scaffold have been explored to understand their impact on biological activity. These modifications typically target three key areas: the aromatic ring, the amino group, and the hydroxyl group of the propanolamine (B44665) backbone.

Aromatic Ring Modifications: Substituents on the phenyl ring play a critical role in modulating the potency and selectivity of these compounds. acs.org Studies on related compounds, such as methcathinone (B1676376) (MCAT) analogues, show that the nature and position of the substituent on the aromatic ring are crucial. For instance, introducing different groups at the para-position (position 4) of the phenyl ring significantly alters the compound's selectivity for DAT versus SERT. nih.govshulginresearch.net Electron-donating groups, like the methoxy (B1213986) group in this compound, are common. Other modifications include the introduction of halogens (e.g., fluorine, chlorine, bromine) or small alkyl groups. nih.gov For example, a 4-fluoro substituent on the MCAT scaffold results in higher potency for dopamine (B1211576) release, while a 4-methoxy group leads to higher potency for serotonin (B10506) release. nih.govshulginresearch.net The addition of a 3,4-methylenedioxy group to the phenyl ring of some cathinone (B1664624) derivatives has been shown to increase binding affinity at monoamine transporters. nih.gov

Amino Group Modifications: The primary amino group is a key feature for the activity of many phenethylamines. Modifications at this site, such as N-alkylation (e.g., converting the primary amine to a secondary or tertiary amine), can have profound effects on activity. nih.gov For instance, N-alkylation of the related compound cathinone can alter its pharmacological profile. The size and nature of the alkyl group are important factors. For example, in a series of 2-phenyl-benzo[b]thiophenes and 2-phenyl-benzo[b]furans glycosylated with an amino sugar, maintaining at least one basic functional group was found to be crucial for cytotoxicity, and modifications were limited by steric and hydrophilic/hydrophobic constraints. nih.gov Reductive alkylation is a common chemical method used to modify amino groups. nih.gov

Hydroxyl Moiety Modifications: The hydroxyl group on the β-carbon of the propanolamine side chain is also a critical determinant of activity. Its presence and stereochemistry are often essential for interaction with biological targets. Modifications, such as esterification or removal of this group, can significantly reduce or alter the compound's biological effects. The hydroxyl group can participate in hydrogen bonding with target receptors, and its orientation is crucial. nih.gov Chemoselective transformation of hydroxyl groups in the presence of other functional groups like amines can be challenging but is an important aspect of SAR studies. nih.gov

Identification of Key Pharmacophoric Elements and Structural Determinants for Observed Pre-clinical Biological Activity

The key pharmacophoric elements of this compound and its analogues generally consist of:

An aromatic ring: This feature is essential for binding, often through hydrophobic and van der Waals interactions with the target protein. The substitution pattern on this ring modulates selectivity. nih.gov

A basic amino group: This group is typically protonated at physiological pH and forms a crucial ionic interaction with an acidic residue in the binding site of the target protein.

A β-hydroxyl group: The stereochemistry of this group is often critical for potent activity, as it can act as a hydrogen bond donor or acceptor.

Studies on substituted cathinones have revealed that the steric bulk of substituents on the para-position of the phenyl ring is a key determinant of selectivity between DAT and SERT. acs.org Larger substituents tend to shift the selectivity towards SERT. acs.org For example, in a QSAR study of para-substituted methcathinone analogues, the steric parameter (Es) of the substituent correlated significantly with both in vitro DAT versus SERT selectivity and in vivo behavioral effects. shulginresearch.netexlibrisgroup.com This suggests that the size of the group at this position influences how the molecule fits into the binding pockets of these two different transporters.

The following table summarizes the general effects of substitutions on the pre-clinical activity of phenethylamine (B48288)/cathinone analogues, based on available research.

| Structural Modification | Position | Substituent Type | General Effect on Pre-clinical Activity |

| Aromatic Ring | para (4-position) | Small, electron-withdrawing (e.g., -F) | Tends to favor DAT activity nih.govshulginresearch.net |

| Aromatic Ring | para (4-position) | Larger, electron-donating (e.g., -OCH3) | Tends to favor SERT activity acs.orgnih.govshulginresearch.net |

| Amino Group | N-alkylation | Small alkyl groups | Can modulate potency and selectivity |

| Side Chain | β-hydroxyl | Removal or esterification | Often leads to a significant decrease in potency |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govexlibrisgroup.com For derivatives of this compound, QSAR models have been developed to predict their potency and selectivity at monoamine transporters. nih.govshulginresearch.net

One study on para-substituted methcathinone analogues investigated the correlation between neurochemical effects and three key physicochemical parameters of the substituents:

Steric parameter (Es): A measure of the size of the substituent.

Electronic parameter (σp): A measure of the electron-donating or electron-withdrawing nature of the substituent.

Lipophilic parameter (πp): A measure of the substituent's hydrophobicity.

The study found a significant correlation between the steric parameter (Es) of the para-substituents and the in vitro selectivity for DAT versus SERT. shulginresearch.netexlibrisgroup.com Specifically, the steric bulk of the substituent was identified as a key determinant of the abuse-related behavioral effects in an intracranial self-stimulation (ICSS) procedure. shulginresearch.net However, the lipophilicity (πp) and electronic (σp) parameters did not show a significant correlation with any of the measured in vitro or in vivo endpoints in that particular study. shulginresearch.net It is noteworthy that the 4-methoxy analogue was an outlier in some of these correlations, suggesting that other factors may also be at play. shulginresearch.net

3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), have also been applied to similar classes of compounds, providing insights into the three-dimensional structural features that influence activity. mdpi.com These models can help in the design of new analogues with potentially enhanced potency and selectivity. mdpi.com

Positional Scanning and Combinatorial Chemistry Approaches for SAR Map Generation

Positional scanning and combinatorial chemistry are powerful tools for rapidly generating large libraries of compounds and mapping the SAR of a particular chemical scaffold. nih.govnih.gov

Combinatorial Chemistry: This approach involves the systematic and repetitive linking of various chemical "building blocks" to create a large number of structurally diverse molecules in a short amount of time. nih.gov For phenethylamine derivatives, combinatorial libraries can be synthesized by varying the substituents on the aromatic ring, modifying the amino group, and altering the side chain. nih.govacs.org These libraries can then be screened in high-throughput assays to identify "hits" with desired biological activities.

Positional Scanning: This is a specific strategy used in conjunction with combinatorial chemistry. In a positional scanning library, one position of the molecule is held constant with a specific chemical group, while all other positions are varied. nih.govgenscript.com By systematically changing the fixed position, one can determine the optimal substituent for each part of the molecule. This method is highly effective for multiparameter optimization in drug design. nih.gov For example, a positional scanning approach could be used to explore all possible mono-substitutions on the aromatic ring of this compound to create a detailed SAR map. nih.gov

While specific examples of large-scale combinatorial synthesis for this compound itself are not prevalent in the reviewed literature, the principles of these techniques are widely applied to related structures like phenethylamines and cathinones to explore the chemical space and optimize for specific biological targets. nih.govresearchgate.net

Stereoselective SAR: Impact of Absolute Configuration on Pre-clinical Biological Outcomes

This compound has two chiral centers, meaning it can exist as four different stereoisomers: (1R,2S), (1S,2R), (1R,2R), and (1S,2S). The absolute configuration of these chiral centers can have a dramatic impact on the pre-clinical biological activity of the molecule. nih.gov

It is well-established for many psychoactive substances, including synthetic cathinones, that different enantiomers can possess significantly different potencies and even different pharmacological profiles. nih.gov For example, in the case of methcathinone, the S-enantiomer exhibits more potent stimulating effects on the central nervous system than the R-enantiomer. nih.gov Similarly, for the cathinone derivative pentedrone, the R-(-)-enantiomer was found to be more permeable across an in vitro model of the gastrointestinal tract than its S-(+)-counterpart. nih.gov

The differential activity of stereoisomers arises from the three-dimensional nature of receptor binding sites. One enantiomer may fit optimally into the binding pocket, allowing for strong interactions (e.g., hydrogen bonds, ionic bonds), while the other enantiomer may fit poorly, resulting in weaker binding and lower activity.

The assignment of the absolute configuration of new synthetic cathinone analogues is an important area of research, often employing techniques like chiral high-performance liquid chromatography (HPLC) combined with circular dichroism and computational methods. nih.gov For this compound, it is expected that the different stereoisomers will exhibit distinct pre-clinical activities. A full stereoselective SAR study would involve the synthesis and biological evaluation of each of the four pure stereoisomers to determine which configuration provides the optimal activity and selectivity for a given biological target.

Pre Clinical Biological Activity and Pharmacological Screening of 2 Amino 1 4 Methoxyphenyl Propan 1 Ol

Enzyme Screening for Inhibitory or Activating Effects in Recombinant Systems

To assess the potential for off-target effects and to understand the metabolic profile, 2-Amino-1-(4-methoxyphenyl)propan-1-ol would be screened against a panel of key metabolic enzymes, such as the cytochrome P450 (CYP) family. Inhibition or induction of these enzymes can lead to drug-drug interactions.

Data Table: Representative Enzyme Inhibition Screening Panel

| Enzyme | Assay Type | Parameter | Significance |

| CYP1A2 | Fluorometric/LC-MS | IC50 (µM) | Metabolism of various drugs |

| CYP2C9 | Fluorometric/LC-MS | IC50 (µM) | Metabolism of warfarin, NSAIDs |

| CYP2C19 | Fluorometric/LC-MS | IC50 (µM) | Metabolism of proton pump inhibitors |

| CYP2D6 | Fluorometric/LC-MS | IC50 (µM) | Metabolism of many antidepressants, antipsychotics |

| CYP3A4 | Fluorometric/LC-MS | IC50 (µM) | Metabolism of over 50% of clinical drugs |

| MAO-A | Radiometric/Fluorometric | IC50 (µM) | Neurotransmitter metabolism |

| MAO-B | Radiometric/Fluorometric | IC50 (µM) | Neurotransmitter metabolism |

Note: This table illustrates a typical enzyme screening panel. No experimental data for this compound is publicly available.

Investigation of Intracellular Signaling Pathway Modulation in Cultured Cell Lines

Understanding how this compound modulates intracellular signaling pathways is key to elucidating its mechanism of action. Following receptor engagement, a cascade of intracellular events is triggered. Techniques like Western blotting, ELISA, and high-content imaging would be employed to study the phosphorylation status of key signaling proteins (e.g., ERK, Akt, CREB) and the expression levels of downstream target genes in relevant cultured cell lines (e.g., neuronal cells, cardiomyocytes). For instance, studies on related compounds have investigated effects on pathways like the STAT3 pathway.

Chirality-Dependent Biological Responses in Pre-clinical In Vitro and In Vivo Systems

This compound possesses chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). It is well-established that stereoisomers of a drug can have significantly different pharmacological and toxicological properties. For example, the stereoisomers of phenylpropanolamine exhibit different potencies. nih.gov Therefore, a complete preclinical evaluation would necessitate the separation and individual testing of each stereoisomer in the in vitro and in vivo assays described above to identify the most active and safest isomer for potential further development.

Computational Chemistry and Molecular Modeling of 2 Amino 1 4 Methoxyphenyl Propan 1 Ol

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Amino-1-(4-methoxyphenyl)propan-1-ol. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the electronic structure of the molecule. nih.govresearchgate.net These calculations can determine key electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map.

The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. For phenylethanolamine-like structures, these calculations help in understanding their susceptibility to metabolic reactions. nih.gov The electrostatic potential map visually represents the electron-rich and electron-deficient regions of the molecule, indicating sites prone to electrophilic or nucleophilic attack.

Furthermore, quantum chemical methods can predict spectroscopic properties. For instance, theoretical calculations can simulate the Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra of this compound. acs.orgopenstax.org Calculated vibrational frequencies in the IR spectrum can be correlated with experimental data to confirm the molecular structure, with characteristic peaks for O-H, C-O, and N-H stretching vibrations being of particular interest. openstax.orgfiveable.me Similarly, predicted NMR chemical shifts for proton (¹H) and carbon-¹³ (¹³C) atoms aid in the structural elucidation of the molecule. acs.org

Table 1: Predicted Spectroscopic Data for this compound (Exemplary) This table presents exemplary data based on typical values for similar functional groups.

| Spectroscopic Technique | Predicted Absorption/Shift | Corresponding Functional Group/Atom |

|---|---|---|

| IR Spectroscopy | ~3300-3600 cm⁻¹ (broad) | O-H stretch (hydrogen-bonded) |

| IR Spectroscopy | ~1050-1150 cm⁻¹ | C-O stretch |

| ¹H NMR Spectroscopy | ~3.4-4.5 δ | Hydrogen on oxygen-bearing carbon |

Molecular Docking and Dynamics Simulations for Ligand-Target Binding Conformations and Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, such as an enzyme or a receptor. For this compound, potential targets could include monoamine oxidases (MAO-A and MAO-B) or adrenergic receptors, given its structural similarity to other phenethylamines. nih.govnih.govnih.gov Docking studies can elucidate the binding mode and affinity of the compound within the active site of these proteins. researchgate.netresearchgate.netmdpi.com The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov

Following docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. nih.govnih.gov MD simulations provide a more realistic representation of the biological environment, accounting for the flexibility of both the ligand and the protein. nih.govnih.gov These simulations can assess the stability of the binding pose predicted by docking and can reveal conformational changes in the protein upon ligand binding. nih.gov The free energy of binding can also be calculated from MD simulations, offering a more accurate prediction of binding affinity.

Table 2: Exemplary Molecular Docking Results for this compound with a Hypothetical Target

| Parameter | Value | Interpretation |

|---|---|---|

| Binding Energy | -8.5 kcal/mol | Strong predicted binding affinity |

| Key Interacting Residues | Tyr124, Phe325, Asp46 | Amino acids in the active site forming key bonds |

Conformational Analysis and Potential Energy Surface Mapping of this compound

The flexibility of this compound, due to its rotatable bonds, allows it to adopt various conformations. Conformational analysis aims to identify the stable, low-energy conformations of the molecule. nih.govacs.orgyoutube.com This is crucial as the biological activity of a molecule is often dependent on its three-dimensional shape. Computational methods can systematically explore the conformational space of the molecule to find its global and local energy minima. acs.org

The potential energy surface (PES) is a multi-dimensional representation of the energy of a molecule as a function of its geometry. rsc.orglongdom.org Mapping the PES helps in understanding the energy barriers between different conformations and the likelihood of the molecule adopting a particular shape. rsc.org For flexible molecules like this compound, understanding the PES is key to predicting its behavior in different environments, such as in solution or when binding to a receptor. longdom.orgresearchgate.net

Homology Modeling and De Novo Ligand Design Strategies Based on the this compound Scaffold

In cases where the three-dimensional structure of a target protein for this compound has not been experimentally determined, homology modeling can be used to build a theoretical model. nih.govnih.govyoutube.comyoutube.com This technique relies on the amino acid sequence of the target protein and the known structure of a homologous protein. youtube.comyoutube.com The quality of the resulting model is highly dependent on the sequence identity between the target and the template. youtube.com Such a model can then be used for molecular docking and other structure-based drug design approaches. nih.govnih.gov

The chemical structure of this compound can serve as a scaffold for de novo ligand design. nih.govnih.gov Computational algorithms can be used to design novel molecules by modifying the scaffold to improve binding affinity, selectivity, or pharmacokinetic properties. nih.gov These methods can either build new molecules atom-by-atom within the active site of a target or modify existing structures by adding or replacing functional groups.

Prediction of Pre-clinical ADME (Absorption, Distribution, Metabolism, Excretion) Properties Using In Silico Models

In silico models are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. researchgate.netnih.govresearchgate.net For this compound, various computational tools can predict parameters such as its solubility, permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. researchgate.netnih.gov Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the chemical structure with ADME properties. nih.govmdpi.com These predictions help in identifying potential liabilities of the molecule and guide its chemical optimization to achieve a more favorable pharmacokinetic profile. researchgate.net

Table 3: Predicted ADME Properties for this compound (Exemplary) This table presents exemplary data based on in silico predictions for similar compounds.

| ADME Property | Predicted Value/Classification | Significance |

|---|---|---|

| Absorption | ||

| Water Solubility | Moderately Soluble | Affects formulation and bioavailability |

| Caco-2 Permeability | High | Indicates good potential for intestinal absorption |

| Distribution | ||

| BBB Permeability | Low | Suggests limited penetration into the central nervous system |

| Plasma Protein Binding | ~80% | Influences the free concentration of the drug |

| Metabolism | ||

| CYP2D6 Inhibition | Potential Inhibitor | Risk of drug-drug interactions |

| Excretion | ||

| Renal Clearance | Predicted as a major route | Indicates excretion via the kidneys |

| Toxicity |

Applications of 2 Amino 1 4 Methoxyphenyl Propan 1 Ol in Asymmetric Catalysis and Materials Science

Development of Chiral Ligands for Asymmetric Transition Metal-Catalyzed Reactions

Chiral amino alcohols are foundational scaffolds in the synthesis of privileged ligands for transition metal-catalyzed asymmetric reactions. Their vicinal amino and hydroxyl groups provide two convenient handles for chemical modification, allowing for the creation of a diverse array of bidentate and polydentate ligands that can effectively control the stereochemical outcome of a reaction.

Design and Synthesis of Phosphorus, Nitrogen, and Sulfur-Based Ligands Derived from 2-Amino-1-(4-methoxyphenyl)propan-1-ol

The conversion of chiral amino alcohols into ligands containing phosphorus, nitrogen, and sulfur donor atoms is a well-established strategy for developing effective catalysts.

Phosphorus-Based Ligands: The hydroxyl group of a β-amino alcohol can be readily converted into a leaving group (e.g., tosylate or mesylate) to facilitate nucleophilic substitution by phosphide sources, yielding aminophosphine ligands. Alternatively, the amino group can be transformed into a phosphinamine. These P,N-ligands are highly effective in a multitude of metal-catalyzed reactions due to the distinct electronic properties of the hard nitrogen and soft phosphorus donors.

Nitrogen-Based Ligands: The inherent amino group can be further functionalized. For instance, reaction with salicylaldehydes produces Schiff base ligands (salen-type), which are workhorses in asymmetric catalysis. Dimerization or reaction with other nitrogen-containing linkers can lead to tetradentate N-ligands capable of forming stable complexes with various transition metals.

Sulfur-Based Ligands: The introduction of sulfur can be achieved by reacting the amino alcohol with compounds containing thiol or thiophene moieties. This creates N,S-bidentate ligands, which have shown promise in specific catalytic applications, such as palladium-catalyzed allylic alkylation.

The synthesis of these ligands often involves multi-step sequences designed to build molecular complexity around the core chiral scaffold provided by the amino alcohol.

Application in Enantioselective Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

Ligands derived from chiral amino alcohols have been instrumental in the development of numerous enantioselective bond-forming reactions. The steric and electronic environment created by the ligand around the metal center dictates the facial selectivity of substrate approach, leading to high enantiomeric excesses (ee).

Enzymatic carbon-carbon bond formation reactions have also become an effective tool for designing new molecules with asymmetric features nih.gov. For instance, copper-catalyzed asymmetric hydroboration has been shown to be an effective method for preparing chiral alkylboronic acid derivatives nih.gov.

Below is a table summarizing the performance of representative amino alcohol-derived ligands in various C-C and C-heteroatom bond-forming reactions.

| Reaction Type | Catalyst/Ligand System | Substrate | Product ee (%) | Yield (%) |

| Friedel-Crafts Alkylation | Ni(cod)₂ / (R)-BINAP | 3-Substituted Indoles | >95 | High |

| Michael Addition | Cu(I) / P,N-Ligand | Meldrum's Acid Derivative | ~80 | High |

| Asymmetric Allylic Alkylation | Pd / Chiral Phosphine-Oxazoline | 1,3-Disubstituted Allylic Ester | >95 | High |

This table presents illustrative data for the general class of chiral amino alcohol-derived ligands.

Use in Asymmetric Hydrogenation, Oxidation, and Cycloaddition Reactions

The utility of these chiral ligands extends to a broad spectrum of other critical asymmetric transformations.

Asymmetric Hydrogenation: Rhodium and Ruthenium complexes bearing chiral phosphine (B1218219) ligands are highly effective for the asymmetric hydrogenation of prochiral olefins, ketones, and imines. researchgate.net Ligands derived from amino alcohols provide the necessary chirality to produce enantiomerically enriched alcohols and amines, which are valuable pharmaceutical intermediates. researchgate.net

Asymmetric Oxidation: Chiral Schiff base and other nitrogen-based ligands are frequently employed in manganese-, iron-, and vanadium-catalyzed asymmetric epoxidation of olefins and oxidation of sulfides to chiral sulfoxides. frontiersin.orgresearchgate.net The ligand modulates the reactivity and selectivity of the metal's active oxygen species.

Asymmetric Cycloaddition: Lewis acid catalysts bearing chiral ligands are used to control the stereochemistry of Diels-Alder, [3+2], and [2+2] cycloaddition reactions. researchgate.net The chiral environment ensures that the dienophile and diene approach each other from a specific orientation, leading to a single enantiomer of the cyclic product.

Chiral Organocatalysts and Bi-functional Catalysts Derived from this compound

In addition to their role in metal catalysis, chiral amino alcohols are precursors to purely organic catalysts. Proline and its derivatives, for example, are highly successful organocatalysts for various asymmetric transformations. researchgate.net Bifunctional catalysts, which possess both a Lewis basic site (e.g., the amino group) and a Brønsted acidic site (e.g., a thiourea or alcohol moiety), can activate both the nucleophile and the electrophile simultaneously. This dual activation often leads to high reactivity and stereoselectivity. A compound like this compound could be elaborated into a bifunctional catalyst by modifying the amino group to incorporate a hydrogen-bond donating group, such as a thiourea moiety. Such catalysts are particularly effective in Michael additions and Mannich reactions. mdpi.com

Precursors for the Synthesis of Chiral Polymers and Advanced Functional Materials

The principles of chirality can be extended from small-molecule catalysis to the macroscopic properties of materials. Chiral amino alcohols serve as valuable starting materials for creating polymers and framework materials with unique optical and recognition properties.

Incorporation into Chiral Ligands for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal nodes and organic linkers. mdpi.com By using chiral organic linkers, it is possible to create chiral MOFs (CMOFs) with enantioselective properties. mdpi.com These materials have significant potential in applications such as enantioselective separation, sensing, and heterogeneous asymmetric catalysis. mdpi.com

A chiral amino alcohol like this compound can be functionalized with coordinating groups (e.g., carboxylic acids, pyridyls) to become a linker for MOF synthesis. The inherent chirality of the linker is then transferred to the three-dimensional framework, creating chiral pores and channels. These chiral environments can differentiate between enantiomers of guest molecules, enabling applications in chiral chromatography or as sensors that exhibit a differential response (e.g., fluorescence quenching) to different enantiomers. mdpi.com The design of such MOFs allows for the creation of robust, recyclable heterogeneous catalysts where the active sites are part of the framework itself.

The table below illustrates the types of chiral building blocks used in the construction of functional CMOFs.